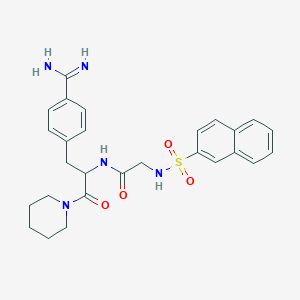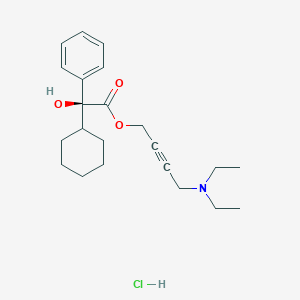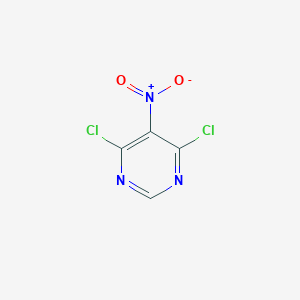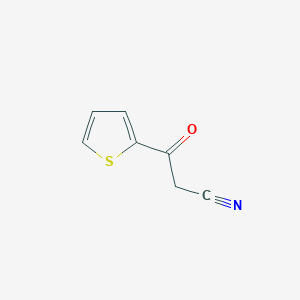
2-乙酰氨基-3-(4-氟苯基)硫烷基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid often involves multi-step chemical reactions, employing techniques such as condensation reactions between aromatic aldehydes and pyrazolone derivatives, and cyclization processes to form specific molecular structures. For example, a study described the synthesis of N-substituted derivatives of similar compounds through a series of reactions starting from benzoic acid, highlighting the complexity and precision required in synthesizing such molecules (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid and related compounds has been analyzed using various spectroscopic methods and quantum chemical calculations. These studies often focus on understanding the equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments to elucidate the compound's structure at a molecular level. For instance, the quantum chemical insight into a similar molecule's structure provided detailed information on intermolecular interactions and molecular geometry, highlighting the importance of structural analysis in understanding compound properties (Mary et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid can vary widely, depending on the desired outcome. These reactions can lead to the formation of complex molecules with specific functions, such as potential antiviral or antimicrobial agents. Research has shown how different substituents and reaction conditions can affect the chemical properties and reactivity of these compounds, underscoring the diverse chemical behavior and potential applications of these molecules (Rehman et al., 2016).
Physical Properties Analysis
The physical properties of 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid, such as solubility, melting point, and crystal structure, are crucial for its application in different domains. Detailed physical property analysis helps in understanding the compound's stability, formulation potential, and interaction with other substances. X-ray crystallography and other analytical techniques have been used to determine the crystal structures and physical characteristics of similar compounds, providing insights into their solid-state properties and behavior (Subasri et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties of 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid, including its reactivity, stability, and interactions with biological targets, is essential for its application in drug design and other areas. Studies on related compounds have explored their binding energy, interaction with enzymes or receptors, and potential as drug candidates, providing valuable information on their chemical behavior and mechanisms of action (Mabkhot et al., 2016).
科学研究应用
免疫荧光应用:与本化学物质相关的化合物 4-乙酰氨基-4'异硫氰酸苯乙烯-2,2'二磺酸(SITS)已用于免疫荧光中。由于其特定的激发和发射最大值,它显示出作为第三个荧光团的潜力,增强了免疫荧光的性能 (Rothbarth、Olthof 和 Mul,1975)。
抗菌活性:已合成并评估了与 2-乙酰氨基-3-(4-氟苯基)硫烷基丙酸密切相关的化合物的抗菌活性。这些化合物对革兰氏阴性菌和革兰氏阳性菌以及真菌均表现出有效性,表明在抗菌治疗中的潜在应用 (Badiger、Mulla、Khazi 和 Khazi,2013)。
分子结构和类药性:已经合成并表征了一种与 2-乙酰氨基-3-(4-氟苯基)硫烷基丙酸在结构上相似的抗病毒分子,并分析了其分子结构、类药性和抗病毒效力(特别是对 SARS-CoV-2)。这表明在抗病毒药物开发中的潜在应用 (Mary 等人,2020)。
代谢研究:对相关化合物的研究揭示了代谢途径的见解,表明在理解生物系统中类似化合物的代谢中的潜在应用 (Baldwin 和 Hutson,1980)。
膜的化学修饰:对氨基反应试剂的研究,包括与本化合物类似的物质,探索了它们对人红细胞中阴离子和阳离子渗透性的影响。这对于理解和潜在操纵医学和生物学研究中的膜功能具有意义 (Knauf 和 Rothstein,1971)。
免疫调节作用:该化合物的某些衍生物已被证明可以改变淋巴细胞的反应性并增强对肿瘤的免疫反应,表明在癌症免疫治疗中的潜力 (Wang 等人,2004)。
抗癌活性:一些与 2-乙酰氨基-3-(4-氟苯基)硫烷基丙酸在结构上相关的磺酰胺衍生物已证明对癌细胞系具有细胞毒活性,表明在癌症治疗中的潜在应用 (Ghorab、Alsaid、Abdullah-al-Dhfyan 和 Arafa,2015)。
对蘑菇酪氨酸酶的抑制活性:与本化学物质结构相似的化合物已显示出对蘑菇酪氨酸酶的抑制活性,这可以用于开发针对黑色素生成药物 (Hassan 等人,2022)。
属性
IUPAC Name |
2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFMNCSNACXBFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392466 |
Source


|
| Record name | S-(4-Fluorophenyl)mercapturic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid | |
CAS RN |
331-93-1 |
Source


|
| Record name | S-(4-Fluorophenyl)mercapturic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

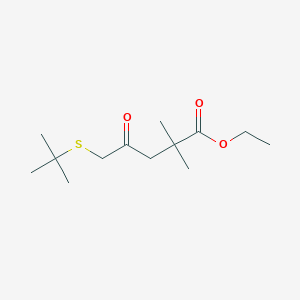
![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)
![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)
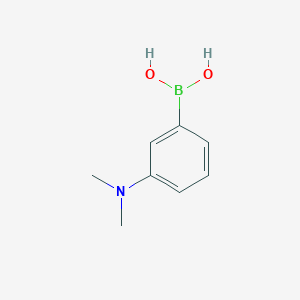

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)
